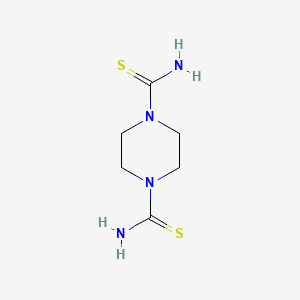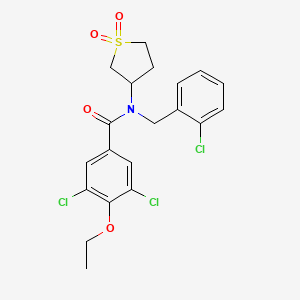
1,4-Piperazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Piperazinedicarbothioamide is an organic compound with the molecular formula C6H12N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperazinedicarbothioamide can be synthesized through several methods. One common approach involves the reaction of piperazine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an appropriate electrophile, such as an alkyl halide, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide groups to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
1,4-Piperazinedicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
1,4-Piperazinedicarbothioamide can be compared with other piperazine derivatives, such as:
1,4-Piperazinedicarboxamide: Similar structure but with carboxamide groups instead of carbothioamide groups.
1,4-Diphenylpiperazine: Contains phenyl groups attached to the piperazine ring.
1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups attached to the piperazine ring.
The uniqueness of this compound lies in its carbothioamide groups, which confer distinct chemical reactivity and potential biological activity compared to other piperazine derivatives .
Properties
CAS No. |
727356-65-2 |
|---|---|
Molecular Formula |
C6H12N4S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
piperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C6H12N4S2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2,(H2,7,11)(H2,8,12) |
InChI Key |
KZGDGGPHBCWUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147386.png)

![N-[(6-Oxo-1-cyclohexa-2,4-dienylidene)methyl]furan-2-carbohydrazide](/img/structure/B12147400.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12147402.png)
![4-{[(2Z)-3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12147416.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12147417.png)
![Methyl 2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12147421.png)
![2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12147426.png)


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B12147442.png)
![3-(2-Methoxyphenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12147448.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147461.png)
